molecular formula C11H12FN5OS B3125710 N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329078-54-8

N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B3125710
CAS No.: 329078-54-8
M. Wt: 281.31 g/mol
InChI Key: HIKQIYRTHQOGHR-UHFFFAOYSA-N
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Description

This compound features a fluoro-substituted phenyl ring and a 1-methyltetrazole moiety connected via a sulfanyl-acetamide linker. Its molecular formula is C₁₁H₁₂FN₅OS, with an approximate molecular weight of 281.21 g/mol (calculated).

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5OS/c1-7-3-4-8(12)5-9(7)13-10(18)6-19-11-14-15-16-17(11)2/h3-5H,6H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKQIYRTHQOGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C18_{18}H17_{17}FN2_2O
  • Molecular Weight : 296.345 g/mol

The presence of a fluorine atom and a tetrazole ring in its structure suggests potential interactions with biological targets, particularly in the central nervous system and other metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with a similar scaffold have demonstrated moderate to good efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating Alzheimer's disease. Some studies have shown that compounds with structural similarities to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related compound showed an IC50 value of 0.466 µM against AChE . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The biological activity appears to be dose-dependent, with higher concentrations leading to increased apoptosis in targeted cancer cells. This is particularly relevant for developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several compounds structurally related to this compound. The results showed that these compounds were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml .

Case Study 2: Cholinesterase Inhibition

In a separate investigation focusing on cholinesterase inhibition, researchers synthesized a series of compounds including this compound analogs. The findings revealed that these compounds could significantly inhibit both AChE and BChE with varying degrees of potency, highlighting their potential role in treating Alzheimer's disease .

Table of Biological Activities

Activity Type Effect IC50/Concentration
AntimicrobialModerate to good activityMIC: 25 - 50 µg/ml
Cholinesterase InhibitionSignificant inhibitionIC50: 0.466 µM (AChE)
CytotoxicityInduces apoptosisDose-dependent

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Phenyl Ring) Heterocycle Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-Fluoro, 2-methyl 1-Methyltetrazole ~281.21 Not explicitly reported (inference)
N-(4-Bromo-2-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide 4-Bromo, 2-methyl 1-Methyltetrazole 342.21 Higher molecular weight (Br vs. F)
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-Chloro, 2-methyl Oxadiazole 428.50 LOX inhibition, α-glucosidase inhibition
VUAA-1 (Orco agonist) 4-Ethylphenyl Triazole Not provided Orco channel activation
2-[(5-Amino-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 2-Methyl, 5-nitro Triazole Not provided Nitro group enhances electron effects

Key Observations :

  • Halogen Effects : The bromo analog (342.21 g/mol) is heavier and more lipophilic than the target compound (fluoro substitution), which may influence pharmacokinetics.
  • Heterocycle Variations : Oxadiazole-containing analogs (e.g., 8t ) exhibit enzyme inhibition, while triazole-based compounds (e.g., VUAA-1 ) target ion channels, suggesting heterocycle choice drives target specificity.

Enzyme Inhibition ( )

  • LOX Inhibition : Compound 8t (chloro-substituted oxadiazole) showed activity against lipoxygenase, possibly due to chloro’s electron-withdrawing nature.
  • α-Glucosidase Inhibition : Compound 8u (ethoxy-substituted) demonstrated moderate inhibition, suggesting polar groups improve interaction with the enzyme’s active site.
  • BChE Inhibition : Nitro-substituted 8v exhibited stronger BChE inhibition, likely due to nitro’s strong electron-withdrawing effects enhancing binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

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